molecular formula C13H13NO5 B2755338 (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid CAS No. 1212257-07-2

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid

Cat. No.: B2755338
CAS No.: 1212257-07-2
M. Wt: 263.249
InChI Key: RVTDLRPXGAMZGP-JTQLQIEISA-N
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Description

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid is a complex organic compound with a unique structure that includes an isoindoline ring fused with a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol, formaldehyde, and primary amines in the presence of a magnetically recyclable solid acid catalyst . This method is advantageous due to its green chemistry approach, minimizing the use of harmful solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid exerts its effects involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid stands out due to its unique isoindoline ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-(3-oxo-1H-isoindol-2-yl)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11(16)6-5-10(13(18)19)14-7-8-3-1-2-4-9(8)12(14)17/h1-4,10H,5-7H2,(H,15,16)(H,18,19)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTDLRPXGAMZGP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N1[C@@H](CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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